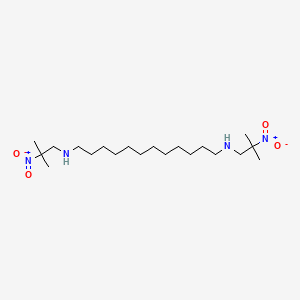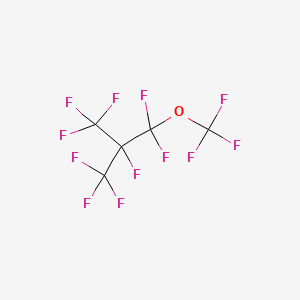
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is a fluorinated organic compound. Fluorinated compounds are known for their stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which require specialized equipment to handle the highly reactive and corrosive nature of fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions
Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms are replaced by other atoms or groups.
Addition Reactions: Where new atoms or groups are added to the molecule.
Elimination Reactions: Where atoms or groups are removed from the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving fluorinated compounds include:
Nucleophiles: Such as amines or alcohols.
Electrophiles: Such as halogens or acids.
Catalysts: Such as transition metals or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new fluorinated compounds, while elimination reactions may produce alkenes or alkynes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various chemical reactions and processes.
Biology
In biology, these compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry
In industry, these compounds are used in the production of polymers, surfactants, and refrigerants.
Mecanismo De Acción
The mechanism of action of fluorinated compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated hydrocarbons, such as:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,3,3-Pentafluoropropane
- 1,1,1,2,3,3-Hexafluoropropane
Uniqueness
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties compared to other fluorinated compounds.
Propiedades
Número CAS |
110719-85-2 |
|---|---|
Fórmula molecular |
C5F12O |
Peso molecular |
304.03 g/mol |
Nombre IUPAC |
2-[difluoro(trifluoromethoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5F12O/c6-1(2(7,8)9,3(10,11)12)4(13,14)18-5(15,16)17 |
Clave InChI |
GHVGCPIYFUJONZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)



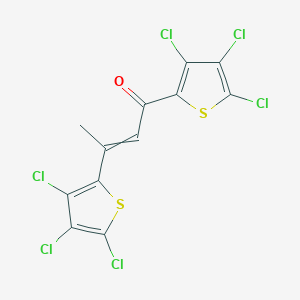
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

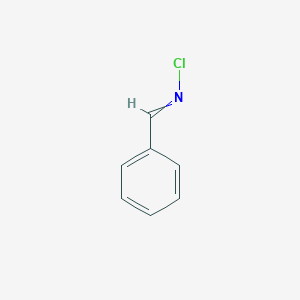
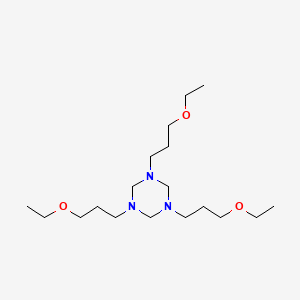


![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
